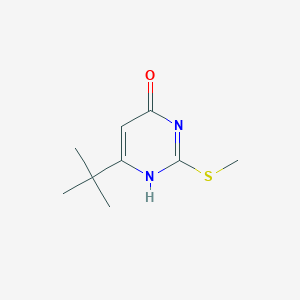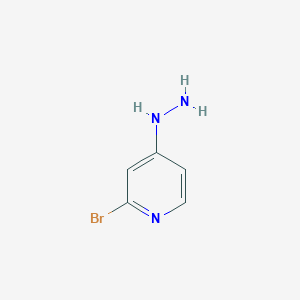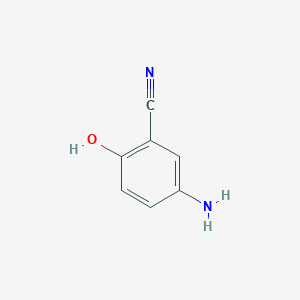![molecular formula C12H11NS B494309 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol CAS No. 15882-29-8](/img/structure/B494309.png)
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is a chemical compound with the molecular formula C12H11NS. It has a molecular weight of 201.29 .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol consists of a cyclopenta[c]quinoline core with a thiol group attached at the 4-position .Physical And Chemical Properties Analysis
The boiling point of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is predicted to be 334.7±45.0 °C, and its density is predicted to be 1.28±0.1 g/cm3. The pKa value is predicted to be 10.89±0.20 .Applications De Recherche Scientifique
Medicinal Chemistry
Quinolines, which include compounds like 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol, are known for their variety of applications in medicinal chemistry. They have been studied for their potential inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of diseases like Alzheimer’s .
Synthetic Organic Chemistry
Quinolines are also important in synthetic organic chemistry for the synthesis of various complex molecules. Their reactivity and structural motifs make them valuable intermediates in the construction of more complex chemical entities .
Industrial Chemistry
In industrial chemistry, quinolines have applications due to their diverse functional properties. They can be used in the synthesis of dyes, antiseptics, and other industrial chemicals .
MDPI - IJMS RSC - Recent advances in the synthesis of quinolines: a review
Mécanisme D'action
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Result of Action
The inhibition of AChE leads to an increased concentration of acetylcholine, enhancing the transmission of nerve signals This can have various effects at the molecular and cellular levels, depending on the specific context and environment
Propriétés
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAHZZJVBJVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=S)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)







![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)